5'-Thymidylic acid, disodium salt
Overview
Description
5’-Thymidylic acid, disodium salt, also known as Thymidine 5′-monophosphate disodium salt hydrate or dTMP, is a paramount biomedical compound . It plays the role of a nucleotide analog and exerts its inhibitory prowess on viral DNA replication, thereby impeding the rampant multiplication of the virus .
Synthesis Analysis
5’-Thymidylic acid (dTMP) is a deoxyribonucleotide. It is formed via methylation of dUMP by thymidylate synthase . It is further phosphorylated by thymidine kinase (TK) to form dTDP during nucleic acid synthesis .Molecular Structure Analysis
The molecular formula of 5’-Thymidylic acid, disodium salt is C10H13N2Na2O8P . The molecular weight is 366.17 (anhydrous basis) .Chemical Reactions Analysis
Thymidine monophosphate (TMP), also known as thymidylic acid (conjugate base thymidylate), deoxythymidine monophosphate (dTMP), or deoxythymidylate, is a nucleotide that is used as a monomer in DNA . It is an ester of phosphoric acid with the nucleoside thymidine .Physical and Chemical Properties Analysis
The physical and chemical properties of 5’-Thymidylic acid, disodium salt include a molecular weight of 366.17 (anhydrous basis) . It is a white powder and is soluble in water .Scientific Research Applications
Enzyme Inhibition in Cancer Therapy
5'-Thymidylic acid, disodium salt, is notably involved in the inhibition of thymidylate synthase (TS), a key enzyme in DNA biosynthesis. TS is a crucial target in cancer chemotherapy, as it is the sole source for thymine nucleotide precursors essential for DNA synthesis. Various compounds including 5-fluorouracil, which inhibits TS, have been used in treating cancers such as colorectal, pancreatic, and breast cancer (Rose, Farrell, & Schmitz, 2002). Newer TS inhibitors have shown promise in treating solid tumors, including mesothelioma (Adjei, 2000).
Impact on RNA and DNA Studies
The role of this compound, extends to the study of nucleotides in RNA and DNA. Research on depolarization ratios of Raman bands of nucleotides like 5'-Thymidylic acid has provided insights into the orientations of the principal axes of the Raman scattering tensors, aiding in the understanding of nucleotide structures (Ueda, Ushizawa, & Tsuboi, 1993).
Antimalarial Activity
5'-Thymidylic acid and its derivatives have also been investigated for their antimalarial properties. 5-Fluoroorotate, an analog, has shown potent antimalarial activity against Plasmodium falciparum, presumably through the inactivation of thymidylate synthase or through incorporation into nucleic acids, providing a potential avenue for malaria treatment (Rathod, Leffers, & Young, 1992).
Role in Tumor Response and Resistance
The relationship between thymidylate synthase expression and tumor response to 5-fluorouracil, a drug targeting thymidylate synthase, is an area of significant research. Studies suggest an inverse relationship between thymidylate synthase expression and response to treatment, highlighting the need for further research in optimizing fluoropyrimidine-based therapy (Showalter et al., 2008).
Structural Analysis and Drug Design
The design of thymidylate synthase inhibitors, informed by the analysis of crystal structures of enzyme-ligand complexes, has led to the development of novel classes of inhibitors. This approach has been crucial in the synthesis of compounds with antitumor activity (Webber et al., 1993).
Mechanism of Action
Target of Action
5’-Thymidylic Acid Disodium Salt, also known as Thymidine-5’-Monophosphate Disodium Salt, primarily targets several key enzymes in the body. These include Thymidylate kinase and Thymidylate synthase in humans . These enzymes play a crucial role in the synthesis of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and cellular growth .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes. For instance, Thymidylate kinase catalyzes the phosphorylation of thymidine monophosphate (TMP) to form thymidine diphosphate (TDP), a key step in the dTTP synthesis pathway . Thymidylate synthase, on the other hand, catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is then further phosphorylated to form dTTP .
Biochemical Pathways
The action of 5’-Thymidylic Acid Disodium Salt affects the de novo and salvage pathways of dTTP synthesis . By acting as a substrate for key enzymes in these pathways, it influences the production of dTTP, a critical nucleotide for DNA synthesis. This, in turn, affects cellular growth and proliferation.
Result of Action
The primary result of the action of 5’-Thymidylic Acid Disodium Salt is the promotion of DNA synthesis and cellular growth. By providing a substrate for the production of dTTP, it supports the replication of DNA, which is a fundamental process for cell division and growth .
Safety and Hazards
When handling 5’-Thymidylic acid, disodium salt, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
Biochemical Analysis
Biochemical Properties
5’-Thymidylic acid, disodium salt plays a crucial role in biochemical reactions. It is formed via methylation of dUMP by the enzyme thymidylate synthase . It is further phosphorylated by thymidine kinase (TK) to form dTDP during nucleic acid synthesis . This compound interacts with various enzymes and proteins, including thymidylate kinase and thymidylate synthase .
Cellular Effects
5’-Thymidylic acid, disodium salt has significant effects on various types of cells and cellular processes. It has been used as a single deoxy-mononucleotide to test its effect on the cell growth of human malignant intestinal CaCo-2 cells and normal rat intestinal cell line IEC-6 cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5’-Thymidylic acid, disodium salt involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it is involved in the de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis, essential for DNA synthesis and cellular growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Thymidylic acid, disodium salt change over time. It has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (LC/MS) . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial.
Metabolic Pathways
5’-Thymidylic acid, disodium salt is involved in several metabolic pathways. It is formed via methylation of dUMP by the enzyme thymidylate synthase . This process involves interactions with various enzymes or cofactors .
Properties
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSQMPPRYZYDFV-ZJWYQBPBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33430-62-5, 75652-49-2 | |
Record name | 5'-Thymidylic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033430625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine 5'-monophosphate sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075652492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Thymidylic acid, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the interaction between thymidine-5'-monophosphate disodium salt and Zn(II) complexes, as highlighted in the research?
A: The research paper ["Enantiomeric specificity of biologically significant Cu(II) and Zn(II) chromone complexes towards DNA."][1] investigates the binding affinity of novel Cu(II) and Zn(II) complexes with DNA and its components. Interestingly, the study reveals that Zn(II) complexes exhibit a preferential binding affinity towards thymidine-5'-monophosphate disodium salt. [] This finding suggests a potential mechanism for the interaction of these complexes with DNA, particularly in regions rich in thymine bases. Further investigation into the structural basis and biological implications of this interaction could provide valuable insights into the development of targeted therapies.
Q2: How does the preferential binding of Cu(II) and Zn(II) complexes differ in terms of nucleotide selectivity?
A: The study indicates distinct nucleotide preferences for the Cu(II) and Zn(II) complexes. While both complexes demonstrate interaction with DNA, the Cu(II) complexes display a higher affinity for guanosine-5'-monophosphate disodium salt. [] Conversely, the Zn(II) complexes exhibit a preferential binding towards thymidine-5'-monophosphate disodium salt. [] This difference in nucleotide selectivity suggests that these complexes might interact with DNA through distinct mechanisms and potentially target different sequences or structural motifs. Further research exploring the precise binding sites and the impact of these interactions on DNA structure and function would be highly valuable.
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